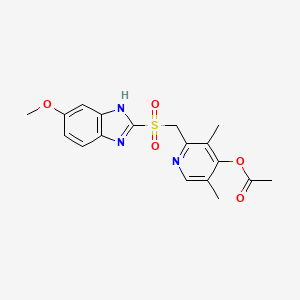

4-Acetyloxy Omeprazole Sulfone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Acetyloxy Omeprazole Sulfone is a derivative of omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. The compound has the molecular formula C₁₈H₁₉N₃O₅S and a molecular weight of 389.43 g/mol . It is primarily used in research settings, particularly in the field of proteomics .

作用機序

Target of Action

The primary target of 4-Acetyloxy Omeprazole Sulfone is the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production. By inhibiting this enzyme, this compound effectively suppresses stomach acid secretion .

Mode of Action

This compound exerts its effects by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding prevents the final step in gastric acid production, leading to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of this compound to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to gastric acid secretion. By inhibiting the (H+, K+)-ATPase enzyme, the compound disrupts the process of hydrogen ion (proton) exchange for potassium ions at the secretory surface of the gastric parietal cell, thereby reducing gastric acidity .

Pharmacokinetics

It is known that omeprazole, a related compound, is mainly metabolized by cyp2c19 to hydroxy-omeprazole and partially metabolized by cyp3a4 to omeprazole sulfone . The pharmacokinetics of omeprazole have been successfully predicted using a physiologically based pharmacokinetic-pharmacodynamic (PBPK-PD) model .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of gastric acid secretion. This results in an increase in gastric pH, which can alleviate symptoms associated with conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability may be affected by the pH of the stomach. Additionally, genetic factors such as polymorphisms in the CYP2C19 gene can influence the metabolism of the compound and thus its efficacy .

生化学分析

Biochemical Properties

It is known that omeprazole, the parent compound, is metabolized by CYP2C19 and CYP3A4 enzymes . These enzymes are modulated by estrogen and progesterone, which regulate the menstrual cycle . The variations in the pharmacokinetics of omeprazole and its metabolites have been reported during the menstrual cycle .

Cellular Effects

Omeprazole, the parent compound, is known to have significant effects on various types of cells and cellular processes . It inhibits gastric acid secretion by interacting with H+/K±ATPase in gastric parietal cells . This inhibition is irreversible, leading to prolonged suppression of gastric acid production .

Molecular Mechanism

The molecular mechanism of action of 4-Acetyloxy Omeprazole Sulfone is not well-understood. Omeprazole, the parent compound, is known to exert its effects at the molecular level. After absorption into the systemic circulation, omeprazole diffuses into the parietal cells of the stomach and accumulates in the acidic secretory canaliculi . Here, it is activated by proton-catalysed formation of a tetracyclic sulfenamide, trapping the drug so that it cannot diffuse back across the canalicular membrane . The activated form of omeprazole binds covalently with sulfhydryl groups of cysteine in the H+, K±ATPase, irreversibly inactivating the pump molecule .

Temporal Effects in Laboratory Settings

It is known that the effect of omeprazole on gastric acid secretion lasts a few days, despite a relatively short plasma elimination half-life . This is due to the fact that omeprazole accumulates in the parietal cell canaliculi and its inhibition of the proton pump is irreversible .

Dosage Effects in Animal Models

Studies on omeprazole have shown that it is effective in the treatment of gastric hyperacidity in various animal species .

Metabolic Pathways

Omeprazole, the parent compound, is extensively metabolized by CYP2C19 to 5-hydroxyomeprazole and to omeprazole sulfone by CYP3A4 .

Transport and Distribution

It is known that omeprazole, the parent compound, after absorption into the systemic circulation, diffuses into the parietal cells of the stomach and accumulates in the acidic secretory canaliculi .

Subcellular Localization

It is known that omeprazole, the parent compound, accumulates in the acidic secretory canaliculi of the parietal cells of the stomach .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyloxy Omeprazole Sulfone typically involves the acetylation of omeprazole sulfone. The process begins with the preparation of omeprazole sulfone, which is achieved by oxidizing omeprazole using an oxidizing agent such as hydrogen peroxide or a peracid. The resulting omeprazole sulfone is then acetylated using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

4-Acetyloxy Omeprazole Sulfone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-Acetyloxy Omeprazole Sulfone is utilized in various scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of sulfone derivatives in different chemical reactions.

Biology: Investigated for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein interactions.

Medicine: Explored for its potential therapeutic applications, especially in the treatment of gastric acid-related disorders.

類似化合物との比較

Similar Compounds

Omeprazole: The parent compound, widely used as a proton pump inhibitor.

Esomeprazole: The S-isomer of omeprazole, with similar pharmacological effects.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Pantoprazole: A proton pump inhibitor with a slightly different chemical structure but similar therapeutic effects.

Uniqueness

4-Acetyloxy Omeprazole Sulfone is unique due to its acetylated sulfone group, which may confer different pharmacokinetic properties and potentially different biological activities compared to its parent compound and other similar proton pump inhibitors .

特性

IUPAC Name |

[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfonylmethyl]-3,5-dimethylpyridin-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-10-8-19-16(11(2)17(10)26-12(3)22)9-27(23,24)18-20-14-6-5-13(25-4)7-15(14)21-18/h5-8H,9H2,1-4H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFZNDVDKZPQHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC(=O)C)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

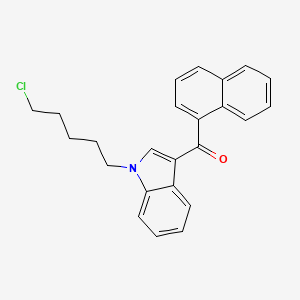

![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)